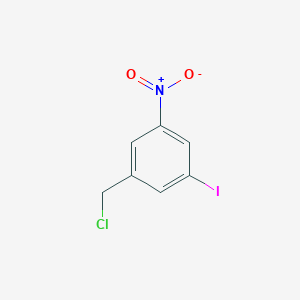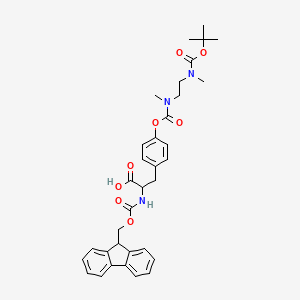
Fmoc-Tyr(Boc-Nmec)-OH
Übersicht
Beschreibung
Fmoc-Tyr(Boc-Nmec)-OH is a synthetic amino acid that is used in many laboratory experiments. It is a derivative of tyrosine, which is an aromatic amino acid found in proteins. Fmoc-Tyr(Boc-Nmec)-OH is an important component of peptide synthesis and has a wide range of applications in biochemistry, molecular biology, and drug discovery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Fmoc-Tyr(Boc-Nmec)-OH.
Wissenschaftliche Forschungsanwendungen
1. Facilitating Peptide Synthesis
Fmoc-Tyr(Boc-Nmec)-OH plays a crucial role in the synthesis of hydrophobic synthetic peptides. The incorporation of tyrosine as Fmoc-Tyr(Boc-Nmec)-OH in solid-phase peptide synthesis enhances the solubility of the peptide, facilitating its purification. The Boc-Nmec protective group on the tyrosine residue can be cleaved under neutral or mild alkaline conditions, making it a versatile tool in peptide synthesis (Wahlström et al., 2008).
2. Synthesis and Purification of Aggregation-Prone Peptides
In the context of synthesizing and purifying hydrophobic and aggregation-prone peptides, Fmoc-Tyr(Boc-Nmec)-OH is used to improve solubility and facilitate purification. This approach is particularly effective for synthesizing peptides that are difficult to handle due to their hydrophobic nature (Wahlström et al., 2008).
3. Role in Phosphotyrosine-Containing Peptides Synthesis
Fmoc-Tyr(Boc-Nmec)-OH is integral in the synthesis of phosphotyrosine-containing peptides. Such peptides are synthesized using Boc-Tyr(PO3Me2)-OH in Boc solution or solid-phase peptide synthesis, demonstrating the flexibility and utility of Fmoc-Tyr(Boc-Nmec)-OH in synthesizing complex peptide structures (Perich, 1991).
4. Microwave-Assisted Solid-Phase Synthesis
Fmoc-Tyr(Boc-Nmec)-OH is used in water-based microwave-assisted solid-phase synthesis. This innovative method leverages microwave irradiation to accelerate solid-phase reactions, highlighting the adaptability of Fmoc-Tyr(Boc-Nmec)-OH in advanced peptide synthesis technologies (Hojo et al., 2013).
5. Improved Derivatization and Detection in Amino Acid Analysis
The use of Fmoc-Tyr(Boc-Nmec)-OH also contributes to improved derivatization and detection in the analysis of amino acids. This application demonstrates the compound's utility in analytical methodologies beyond peptide synthesis (Bank et al., 1996).
6. Self-Assembly and Hydrogelation
Fmoc-Tyr(Boc-Nmec)-OH is utilized in the self-assembly and hydrogelation of peptides, particularly in creating diverse nanostructures and hydrogels with different mechanical properties. This application showcases the potential of Fmoc-Tyr(Boc-Nmec)-OH in nanotechnology and material science (Cheng et al., 2010).
7. Incorporation in Graphene-Based Hydrogels
The compound is used in the development of graphene-based hydrogels. Such hydrogels, incorporating reduced graphene oxide, demonstrate the compound's applicability in creating hybrid materials with unique properties (Adhikari & Banerjee, 2011).
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamoyl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O8/c1-34(2,3)45-33(42)37(5)19-18-36(4)32(41)44-23-16-14-22(15-17-23)20-29(30(38)39)35-31(40)43-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-21H2,1-5H3,(H,35,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELJKBQYZSAPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
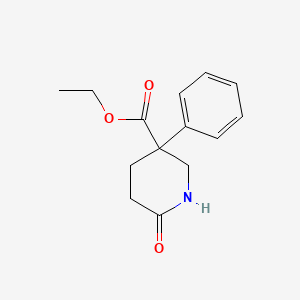
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)
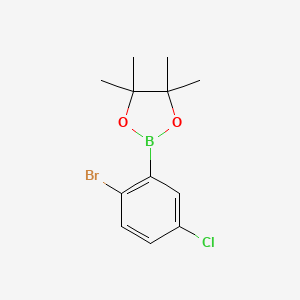
![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)
![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
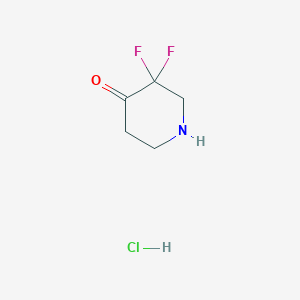
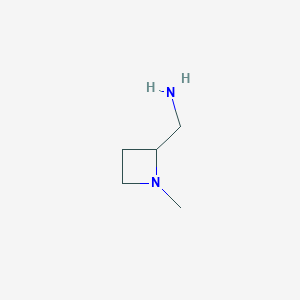
![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)
